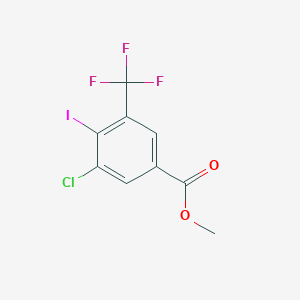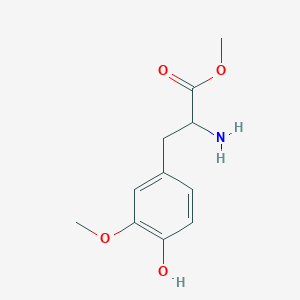
2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiouridine moiety.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is unique among purine nucleoside analogs due to its specific structure and the presence of the pyrrolidinomethyl and thiouridine moieties. Similar compounds include:
- 2’,3’-O-Isopropylidene-5-methyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-ethyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-propyl-2-thiouridine
These compounds share similar structural features but differ in the specific substituents attached to the nucleoside analog .
Propriétés
Formule moléculaire |
C17H25N3O5S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26) |
Clé InChI |
IFJTVPASSJKUFD-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)








![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)




